molecular formula C17H19IN2O4S B3638911 N~2~-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3638911
M. Wt: 474.3 g/mol
InChI Key: WTDULGYOUOROKX-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes an iodophenyl group, a methoxybenzyl group, and a methylsulfonyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

  • Formation of the Iodophenyl Intermediate: : The initial step involves the iodination of a phenyl ring to form the 4-iodophenyl intermediate. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.

  • Methoxybenzylation: : The next step is the introduction of the methoxybenzyl group. This can be done through a Friedel-Crafts alkylation reaction, where the 4-iodophenyl intermediate reacts with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Sulfonylation: : The methylsulfonyl group is introduced via a sulfonylation reaction. This involves reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

  • Amidation: : Finally, the glycinamide backbone is formed through an amidation reaction. The intermediate is reacted with glycine or a glycine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group or other derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 4-phenyl-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.

    Substitution: Formation of N2-(4-aminophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

Chemistry

In chemistry, N2-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of its functional groups on biological systems. Its structure allows for interactions with various biomolecules, making it a potential candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. The presence of the iodophenyl group suggests possible applications in radiopharmaceuticals for imaging and diagnostic purposes. Additionally, its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industrial applications, N2-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide depends on its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain receptors or enzymes, while the methoxybenzyl and methylsulfonyl groups can modulate the compound’s overall activity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-iodophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns, making this compound particularly interesting for further study.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O4S/c1-24-16-6-4-3-5-13(16)11-19-17(21)12-20(25(2,22)23)15-9-7-14(18)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDULGYOUOROKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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